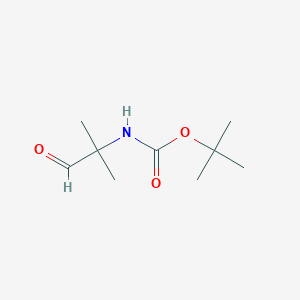

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLSDCIHYQAXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561874 | |

| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109608-77-7 | |

| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a key building block in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical characteristics, safety and handling protocols, and its emerging role in the development of novel therapeutics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction

This compound, also known by its IUPAC name tert-butyl (1,1-dimethyl-2-oxoethyl)carbamate, is a carbamate derivative that serves as a valuable intermediate in a variety of chemical transformations.[1] Its unique structural features, including a sterically hindered tert-butyl protecting group and a reactive aldehyde functionality, make it a versatile synthon for the introduction of the α,α-dimethylglycinal moiety in complex molecule synthesis. This guide aims to provide a detailed repository of its core properties and procedural information to facilitate its effective use in research and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the tables below. While some data is readily available from commercial suppliers, other specific experimental values such as melting point and comprehensive solubility profiles are not widely reported in the literature.

Table 1: General and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 109608-77-7 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | Smolecule |

| Appearance | Solid | [1] |

| Boiling Point | 260.3 °C at 760 mmHg (Predicted) | Echemi |

| Density | 1.002 g/cm³ (Predicted) | Echemi |

| Refractive Index | 1.44 (Predicted) | Echemi |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

Table 2: Spectroscopic Data (Predicted and for Related Compounds)

| Spectrum Type | Data | Source/Notes |

| ¹H NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available.[3] | |

| ¹³C NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | ChemicalBook |

| IR Spectroscopy | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | [4] |

| Mass Spectrometry | No experimental data found for the target compound. Data for related carbamates is available. | PubChem |

Synthesis and Experimental Protocols

Logical Workflow for a Potential Synthesis

Caption: A potential synthetic pathway for this compound.

General Experimental Considerations (Hypothetical Protocol)

-

Protection of the Amino Group: 2-Amino-2-methyl-1-propanol would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Oxidation of the Primary Alcohol: The resulting protected amino alcohol would then be oxidized to the corresponding aldehyde. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

-

Purification: The final product, this compound, would be purified using column chromatography on silica gel.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the aldehyde functional group and the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Key Reactions

-

Aldehyde Chemistry: The aldehyde can undergo a wide range of reactions, including nucleophilic addition, Wittig reactions, and reductive amination, allowing for the facile introduction of diverse functionalities.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine for subsequent coupling reactions, such as amide bond formation.

Role in Drug Development

The structural motif of a protected α,α-disubstituted amino aldehyde is a valuable component in the synthesis of peptidomimetics and other complex chiral molecules. The gem-dimethyl group can provide steric hindrance that influences the conformation of a molecule and can also block metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.

While specific examples of the use of this compound in publicly disclosed drug development pipelines are not prevalent, its utility as a building block for creating sterically hindered and conformationally constrained amino acid analogs is of significant interest to medicinal chemists.

Illustrative Signaling Pathway Application (Hypothetical)

The following diagram illustrates a hypothetical scenario where a molecule synthesized using this compound acts as an inhibitor of a signaling pathway relevant to disease.

Caption: Inhibition of a signaling cascade by a hypothetical drug candidate.

Safety and Handling

This compound is classified as a warning-level hazard.[1]

Table 3: Hazard and Precautionary Statements

| Category | Statement | Code |

| Hazard Statements | Harmful if swallowed. | H302 |

| Causes skin irritation. | H315 | |

| Causes serious eye irritation. | H319 | |

| May cause respiratory irritation. | H335 | |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its combination of a protected amine and a reactive aldehyde in a sterically hindered scaffold presents opportunities for the creation of novel molecular architectures for drug discovery and other applications. Further research into its synthesis, reactivity, and spectroscopic properties would be beneficial to the scientific community. This guide serves as a starting point for researchers interested in utilizing this compound in their synthetic endeavors.

References

"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" CAS number 109608-77-7

A Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

CAS Number: 109608-77-7

An In-Depth Review for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It details the compound's physicochemical properties, a validated synthesis protocol, and its significant applications in the development of therapeutic agents and agrochemicals.

Physicochemical and Spectroscopic Data

The compound, with the molecular formula C9H17NO3, is a solid at room temperature.[1] For long-term stability, it should be stored in an inert atmosphere in a freezer at temperatures below -20°C. It is typically available with a purity of 95%. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 1,1-dimethyl-2-oxoethylcarbamate | [2] |

| Molecular Formula | C9H17NO3 | [1][3] |

| Molecular Weight | 187.24 g/mol | [3][4] |

| Physical Form | Solid | |

| Density | 1.002 g/cm³ | [1] |

| Boiling Point | 260.345°C at 760 mmHg | [1] |

| Flash Point | 111.253°C | [1] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1] |

| Refractive Index | 1.44 | [1] |

| LogP (XLogP3) | 1.87950 | [1] |

| Polar Surface Area (PSA) | 55.40 Ų | [1] |

| InChI Key | JXLSDCIHYQAXOA-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC(C)(C)C=O | [5] |

Table 2: ¹H-NMR Spectroscopic Data

| Parameter | Value |

| Solvent | DMSO-d6 |

| Frequency | 400 MHz |

| Chemical Shift (δ) | 9.28 (s, 1H), 7.44 (s, 1H), 1.37 (s, 9H), 1.11 (s, 6H) |

| Source | [6] |

Synthesis and Experimental Protocols

This compound is synthesized via the oxidation of its corresponding alcohol precursor, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.[7]

Experimental Protocol: Oxidation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

This protocol is adapted from patent literature describing the synthesis of the target compound.[7]

Materials:

-

tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq)

-

Dichloromethane (DCM)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (0.03 eq)

-

Potassium Bromide (KBr) (0.1 eq)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

A solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (4 g, 21.134 mmol) is prepared in dichloromethane (50 ml).[7]

-

The solution is stirred, and TEMPO (0.098 g, 0.634 mmol), KBr (0.251 g, 2.1134 mmol), and sodium bicarbonate are added sequentially to the mixture.[7]

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up to isolate the product. A patent describing this procedure reported an 81% yield, affording the product as a white solid.[6]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This carbamate is a valuable building block in medicinal chemistry and agrochemical synthesis. Its primary utility lies in its role as a protected amino aldehyde, enabling further chemical transformations.

Key Application Areas:

-

Antiviral Drug Development: The compound is a documented intermediate in the synthesis of novel triterpene derivatives that have been investigated as inhibitors of the Human Immunodeficiency Virus (HIV).[7]

-

Agrochemical Synthesis: It serves as a precursor in the preparation of novel substituted fused bicyclic pyridine carboxamide compounds designed to combat phytopathogenic fungi.[6]

-

General Organic Synthesis: As a bifunctional molecule containing a protected amine and an aldehyde, it is used in various synthetic routes in drug discovery and development programs.[8]

Caption: Applications of this compound.

Safety Information

The compound is classified with the signal word "Warning". The associated hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and following specific procedures for eye contact (P305+P351+P338). Users should consult the full Material Safety Data Sheet (MSDS) before handling.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 109608-77-7 [sigmaaldrich.com]

- 3. 109608-77-7 | TERT-BUTYL 2-FORMYLPROPAN-2-YLCARBAMATE - Capot Chemical [capotchem.com]

- 4. This compound - CAS:109608-77-7 - Abovchem [abovchem.com]

- 5. 109608-77-7|this compound|BLD Pharm [bldpharm.com]

- 6. WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi - Google Patents [patents.google.com]

- 7. WO2020165741A1 - Novel triterpene derivatives as hiv inhibitors - Google Patents [patents.google.com]

- 8. This compound | RUO [benchchem.com]

"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate. This compound, a carbamate derivative, is of interest to researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound is a carbamate compound with the molecular formula C9H17NO3.[1][2] Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-2-methylpropanal moiety. The presence of the aldehyde functional group and the bulky tert-butyl groups influence its reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C9H17NO3 | [1][2] |

| Molecular Weight | 187.24 g/mol | [3] |

| CAS Number | 109608-77-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-butyl 1,1-dimethyl-2-oxoethylcarbamate, 2-tert-butoxycarbonylamino-2-methylpropanal, N-(tert-butoxycarbonyl)-2-amino-2-methyl-propanal, TERT-BUTYL (1,1-DIMETHYL-2-OXOETHYL)CARBAMATE | [1] |

| Physical Form | Solid | |

| Boiling Point | 260.345 °C at 760 mmHg | [1] |

| Density | 1.002 g/cm³ | [1] |

| Flash Point | 111.253 °C | [1] |

| Refractive Index | 1.44 | [1] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1] |

The following diagram illustrates the two-dimensional structure of this compound.

Experimental Protocols

A plausible synthetic approach for this molecule would involve the protection of the amino group of 2-amino-2-methylpropanal with Boc anhydride. The reaction would likely be carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a mild base like triethylamine or sodium bicarbonate to neutralize the acid byproduct.

Due to the lack of a specific published procedure, researchers aiming to synthesize this compound would need to adapt protocols from the synthesis of analogous N-Boc protected amino aldehydes.

Spectroscopic Data

As with the experimental protocols, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is limited. Commercial suppliers may hold this data, but it is not typically published in open literature.

For researchers who synthesize this compound, characterization would be crucial. The expected ¹H NMR spectrum would show signals for the tert-butyl protons (a singlet at approximately 1.4 ppm), the methyl protons on the propanal backbone (a singlet), the aldehyde proton (a singlet at around 9-10 ppm), and a signal for the NH proton. The ¹³C NMR would show characteristic peaks for the carbonyl carbons of the carbamate and the aldehyde, as well as for the quaternary and methyl carbons. Mass spectrometry would be used to confirm the molecular weight of 187.24 g/mol .

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward protection reaction, a common step in multi-step organic synthesis. The logical workflow is depicted below.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of sterically hindered amino acid derivatives and peptide analogs. This document details the most plausible synthetic routes, including detailed experimental protocols, and presents relevant quantitative data. Furthermore, logical workflows for the synthesis are visualized using Graphviz diagrams. While the specific discovery of this compound is not prominently documented in the literature, its synthesis relies on well-established and reliable organic chemistry principles.

Introduction

This compound, also known as N-Boc-2-amino-2-methylpropanal or Boc-Aib-aldehyde, is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected amine and an aldehyde functionality. The presence of the gem-dimethyl group on the alpha-carbon introduces significant steric hindrance, making this compound a unique building block for creating conformationally constrained peptides and other complex molecular architectures. Its aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation ofthiazolidines and other heterocycles. Such derivatives are of interest in medicinal chemistry as potential enzyme inhibitors and pharmacologically active agents.[]

This guide focuses on a reliable two-step synthetic pathway starting from the commercially available 2-amino-2-methyl-1-propanol. The synthesis involves the protection of the amino group with a Boc group, followed by the mild oxidation of the primary alcohol to the target aldehyde.

Synthetic Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence:

-

Boc Protection: The amino group of 2-amino-2-methyl-1-propanol is protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-amino-2-methyl-1-propanol.

-

Oxidation: The resulting primary alcohol is then oxidized to the corresponding aldehyde, this compound. For this transformation, mild oxidation methods are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are both highly suitable for this purpose due to their mild reaction conditions and high chemoselectivity.[2][3][4][5]

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-Boc-2-amino-2-methyl-1-propanol

This procedure outlines the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate.

References

Technical Guide: Reactivity and Stability Profile of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate, a bifunctional organic compound featuring a tert-butoxycarbonyl (Boc) protected amine and an aldehyde moiety. This document consolidates available data on its synthesis, physical characteristics, and chemical behavior, offering valuable insights for its application in research and development.

Core Compound Properties

This compound is a white solid at room temperature. Its structure combines the protective attributes of the Boc group with the reactive potential of an aldehyde, making it a useful building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is presented in Table 1. These properties are essential for designing experimental setups, particularly for reactions involving this reagent.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | White solid |

| Boiling Point | 260.345 °C at 760 mmHg[1][2] |

| Density | 1.002 g/cm³[1][2] |

| Flash Point | 111.253 °C[1][2] |

| Refractive Index | 1.44[1][2] |

| Vapor Pressure | 0.012 mmHg at 25 °C[1][2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The available ¹H-NMR data is summarized in Table 2.

| ¹H-NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.28 | Singlet | Aldehyde (CHO) | |

| 7.44 | Singlet | Amine (NH) | |

| 1.37 | Singlet | tert-Butyl | |

| 1.11 | Singlet | Methyl (CH₃)₂ |

Note: While vendor websites suggest the availability of ¹³C-NMR, Mass Spectrometry, and other analytical data, specific and verified spectral data were not publicly available in the reviewed literature.

Synthesis Protocols

Two primary synthetic routes for this compound have been reported, starting from either the corresponding alcohol or carboxylic acid.

Oxidation of a Primary Alcohol

This method involves the oxidation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Experimental Protocol:

-

To a solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (10 g, 52.8 mmol) in dichloromethane (50 mL), Dess-Martin periodinane (28.0 g, 66.0 mmol) is added at 0 °C.[3]

-

The resulting reaction mixture is stirred at 25 °C for 16 hours.[3]

-

Upon completion, the reaction mixture is filtered.[3]

-

The filtrate is washed with a saturated sodium thiosulphate solution (50 mL) and a 10% sodium bicarbonate solution (100 mL).[3]

-

The organic layer is dried over anhydrous sodium sulphate, concentrated, and purified by column chromatography to yield the final product as a white solid.[3]

Caption: Synthesis via Oxidation.

Reduction of a Carboxylic Acid

This alternative synthesis begins with the reduction of N-Boc-2-aminoisobutyric acid.

Experimental Protocol:

-

N-Boc-2-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0 °C under an argon atmosphere.[4]

-

Bis(N-methylpiperazinyl)aluminum hydride is added, and the reaction mixture is heated to reflux overnight.[4]

-

Ether is then added to the cooled reaction mixture, and the excess hydride is quenched with a saturated NaCl solution.[4]

-

The aqueous phase is separated and extracted with ether.[4]

-

The combined organic phases are washed with 2M NaOH, 2M HCl, and saturated NaCl.[4]

-

The solution is dried over Na₂SO₄ and evaporated to yield the product.[4]

Caption: Synthesis via Reduction.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the acid-labile Boc-carbamate and the electrophilic aldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is susceptible to nucleophilic attack and reduction.

-

Nucleophilic Addition: The aldehyde can undergo reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and amines, to form secondary alcohols and imines, respectively. It is a suitable substrate for reactions like the Leuckart-Wallach reaction.[2]

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. Common reducing agents such as sodium borohydride are effective for this transformation.

Reactions at the Boc-Carbamate Group

The Boc protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.

-

Acid-Catalyzed Deprotection: The Boc group can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid to yield the corresponding primary amine.[1][5] This is a cornerstone reaction in peptide synthesis and other applications where temporary amine protection is required.[6][]

Thermal Reactivity

The Boc group can also be removed thermally, without the need for an acid catalyst, by heating at high temperatures. This process proceeds through the formation of a carbamic acid intermediate, which then decomposes to the free amine, isobutylene, and carbon dioxide.[8]

Caption: Reactivity Pathways.

Stability Profile

The stability of this compound is influenced by its structural features, particularly the presence of the aldehyde group.

Thermal Stability

While the Boc group can be thermally cleaved at elevated temperatures, the compound's overall thermal stability is moderate.[8] α-Amino aldehydes are known to be generally unstable, which suggests that prolonged exposure to high temperatures may lead to decomposition or side reactions.[]

Chemical Stability

-

pH Sensitivity: The compound is stable under neutral and basic conditions. However, it is unstable in acidic environments due to the lability of the Boc protecting group.[5][6]

-

Storage and Handling: For long-term storage, it is recommended to keep the compound in an inert atmosphere and at low temperatures (e.g., in a freezer at -20 °C). This precaution minimizes degradation from atmospheric moisture and potential oxidation of the aldehyde.

Stability Considerations

| Condition | Stability Assessment |

| Acidic (low pH) | Unstable; undergoes deprotection. |

| Neutral (pH 7) | Generally stable. |

| Basic (high pH) | Stable to hydrolysis and nucleophilic attack.[1][5] |

| Elevated Temperature | Moderate stability; can undergo thermal deprotection.[8] |

| Air/Moisture | Potentially sensitive; storage under inert atmosphere is recommended. |

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile governed by its aldehyde and Boc-protected amine functionalities. Its utility in organic synthesis is underscored by the orthogonal reactivity of these groups. However, its application requires careful consideration of its moderate stability, particularly its sensitivity to acid and potentially to ambient storage conditions. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into its quantitative stability and a broader range of reaction conditions would be beneficial for expanding its synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Leuckart-Wallach Reaction | Ambeed [ambeed.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 109608-77-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

Solubility Profile of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate. Due to the limited availability of specific quantitative data in public literature, this document synthesizes qualitative predictions based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine precise solubility values.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its functional groups and overall molecular structure. The molecule possesses a polar carbamate group (-NHCOO-) capable of acting as a hydrogen bond acceptor, and two bulky, nonpolar alkyl groups: a tert-butyl group and a 2-methylpropan-2-yl group. This combination suggests a nuanced solubility profile. The large nonpolar surface area will favor solubility in nonpolar and moderately polar solvents, while the polar carbamate moiety will contribute to solubility in polar aprotic solvents. Solubility in polar protic solvents like alcohols is expected, though potentially limited by the significant hydrophobic character.

Predicted Solubility Data

While empirical data is pending, the following table presents a qualitative and estimated quantitative solubility profile for this compound at ambient temperature (approximately 20-25°C). These predictions are derived from the structural characteristics of the molecule and the known solubility of similar carbamate compounds.

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | > 10 |

| Tetrahydrofuran (THF) | Very Soluble | > 10 | |

| Ethyl Acetate | Soluble | 1 - 10 | |

| Acetone | Soluble | 1 - 10 | |

| Acetonitrile | Moderately Soluble | 0.1 - 1 | |

| Dimethylformamide (DMF) | Soluble | 1 - 10 | |

| Dimethyl Sulfoxide (DMSO) | Soluble | 1 - 10 | |

| Polar Protic | Methanol | Moderately Soluble | 0.1 - 1 |

| Ethanol | Moderately Soluble | 0.1 - 1 | |

| Isopropanol | Sparingly Soluble | < 0.1 | |

| Nonpolar | Toluene | Soluble | 1 - 10 |

| Hexane | Sparingly Soluble | < 0.1 | |

| Diethyl Ether | Moderately Soluble | 0.1 - 1 |

Experimental Protocol: Determination of Thermodynamic Solubility

This section details a standard laboratory procedure for the quantitative determination of the thermodynamic solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility as described in the experimental protocol.

Spectral Analysis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the organic compound tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS No. 109608-77-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational chemistry, providing a reliable reference for experimental verification.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehyde (-CHO) |

| ~5.0 | Singlet | 1H | Amine (-NH) |

| ~1.4 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

| ~1.3 | Singlet | 6H | gem-dimethyl (-C(CH₃)₂) |

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Aldehyde Carbonyl (CHO) |

| ~154 | Carbamate Carbonyl (N-C=O) |

| ~80 | tert-butyl Quaternary Carbon (-C (CH₃)₃) |

| ~60 | Quaternary Carbon (-C (CH₃)₂) |

| ~28 | tert-butyl Methyl Carbons (-C(C H₃)₃) |

| ~22 | gem-dimethyl Carbons (-C(C H₃)₂) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2970, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~2720, 2820 | Medium, Weak | C-H Stretch (Aldehyde) |

| ~1720 | Strong | C=O Stretch (Aldehyde) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1510 | Medium | N-H Bend |

| ~1370, 1390 | Medium | C-H Bend (gem-dimethyl and tert-butyl) |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 187 | Low | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - C₄H₈]⁺ |

| 116 | Medium | [M - C₄H₉O]⁺ |

| 102 | Medium | [M - C₅H₉O₂]⁺ |

| 88 | High | [C₄H₆NO]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections provide standardized methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory (or KBr pellet press)

-

Solid sample of this compound

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

-

Sample of this compound

-

Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane or ethyl acetate)

-

Vials and syringes

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to appropriately separate the compound from the solvent and any impurities.

-

Set the MS parameters: EI energy (typically 70 eV), mass range (e.g., m/z 40-400), and scan speed.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer for ionization and analysis.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide on the tert-Butoxycarbonyl (Boc) Protecting Group: Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone amine-protecting group in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its facile, selective removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive examination of the Boc group's mechanism of action in both protection and deprotection reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of the Boc Protecting Group

The primary role of the Boc group is to reversibly mask the nucleophilic and basic nature of primary and secondary amines by converting them into less reactive carbamates.[3][4][5] This prevents undesired side reactions during subsequent synthetic transformations. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available compound.[3]

A significant advantage of the Boc group is its orthogonality with other common protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation used to remove the benzyloxycarbonyl (Cbz) group.[3][4][6] This orthogonality is crucial for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][4]

Mechanism of Action: Amine Protection

The protection of an amine with (Boc)₂O is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[4][7]

While the reaction can proceed without a catalyst, a base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[3][8][9]

Figure 1. Mechanism of Boc protection of an amine using (Boc)₂O.

Mechanism of Action: Amine Deprotection

The removal of the Boc group is its defining characteristic and is most commonly achieved under anhydrous acidic conditions.[4][10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[1][3]

The acid-catalyzed deprotection mechanism involves four key steps:[1]

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This is the favored site of protonation as the resulting cation is resonance-stabilized.[1][5]

-

Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][4][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][5] This step is irreversible and drives the reaction to completion.

-

Amine Salt Formation: The liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1]

The tert-butyl cation generated can be trapped by nucleophiles or undergo elimination to form isobutene gas.[4][11] In syntheses involving substrates with nucleophilic residues (like tryptophan or methionine), scavengers such as anisole or dithiothreitol (DTT) are often added to trap the cation and prevent side reactions.[9][10]

Figure 2. Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data: Stability and Reaction Conditions

The stability of the Boc group is highly dependent on the reaction environment. It is generally robust under basic, nucleophilic, and reductive conditions but labile to acid.[2][6]

Table 1: Comparative Stability of the Boc Group under Various Conditions [2]

| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |

| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | Rapid cleavage |

| Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temp. | Effective cleavage | |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Varies | Milder cleavage for sensitive substrates | |

| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temp. | Stable |

| Piperidine | DMF | Room Temp. | Stable | |

| Reductive | H₂, Pd/C | Methanol / EtOAc | Room Temp. | Stable |

| Nucleophilic | Hydrazine (NH₂NH₂) | Methanol | Room Temp. | Stable |

Table 2: Typical Conditions for Acid-Catalyzed Boc Deprotection [9]

| Acid Reagent | Concentration in Solvent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| TFA | 25% | DCM | Room Temp. | 2 hours | Common, generally effective condition. |

| TFA | 50% | DCM | Room Temp. | 30 minutes | Faster deprotection for less sensitive substrates. |

| HCl | 4 M | 1,4-Dioxane | Room Temp. | 30 minutes | Common alternative to TFA; product precipitates as HCl salt. |

| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp. | 1 - 4 hours | Mild method for selective deprotection. |

Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[12] In contrast, deprotection with TFA may require a large excess of acid to achieve a reasonable reaction rate.[12]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of amines using the Boc group. Substrate-specific optimization is often necessary.

-

Reagents and Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.2 equivalents)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (optional, e.g., Triethylamine (NEt₃), 1.2 equivalents)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the amine substrate in the chosen solvent (e.g., THF) in a round-bottom flask.[4]

-

Add the base (e.g., NEt₃), followed by the portion-wise addition of (Boc)₂O.[4]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-Boc protected amine.[4]

-

-

Reagents and Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine, anhydrous sodium or magnesium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

-

Slowly add TFA to the stirred solution. A final concentration of 20-50% (v/v) TFA in DCM is common.[1][6] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation in a fume hood.[6]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[6]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

-

Remove the solvent and excess TFA under reduced pressure. The crude product is often obtained as a TFA salt.

-

For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[13]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected amine.[13]

-

Figure 3. General experimental workflows for Boc protection and deprotection.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, offering a robust and versatile method for the temporary masking of amine functionality. Its well-understood mechanisms of installation and, critically, its acid-labile nature allow for its strategic and orthogonal application in the synthesis of complex molecules, from peptides to active pharmaceutical ingredients. A thorough understanding of its stability profile, reaction kinetics, and the practical considerations outlined in this guide will empower researchers to leverage the Boc group to its full potential, achieving synthetic goals with high efficiency and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of the N-Boc Protecting Group in Organic Synthesis, Featuring "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1][2] Its widespread use stems from its reliability in protecting amine functionalities, its stability under a broad range of reaction conditions, and the facility with which it can be selectively removed under mild acidic conditions.[1] This technical guide delves into the core principles of N-Boc protection, utilizing "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" as a structural exemplar of an N-Boc protected compound.

The N-Boc Protecting Group: Core Principles

The primary function of the N-Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1][3] By converting a reactive amine into a significantly less reactive carbamate, chemists can achieve a high degree of selectivity in their synthetic routes.[1][3]

The key attributes of the N-Boc protecting group include:

-

Ease of Introduction: The Boc group is typically introduced under mild conditions.[2]

-

Stability: It is robust and stable under a wide array of non-acidic conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][4]

-

Facile and Selective Removal: The Boc group is readily cleaved under mild acidic conditions, which allows for its removal without affecting other acid-sensitive functional groups if conditions are carefully chosen.[1][3]

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[1][4] This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][4]

"this compound" (CAS Number: 109608-77-7) serves as a clear illustration of a molecule featuring an N-Boc protected amine.[5][6] Its structure consists of a tert-butoxycarbonyl group attached to the nitrogen atom of a 2-amino-2-methyl-1-propanone moiety.

Mechanisms of N-Boc Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is crucial for its effective application.

2.1. N-Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][7] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[7][8] This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[7][8] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[7] While the reaction can proceed without a base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) are often employed to enhance the nucleophilicity of the amine and accelerate the reaction.[4][7]

Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.

2.2. N-Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[7] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly used.[3][9] The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Quantitative Data

The selection of appropriate conditions for the protection and deprotection of amines with the Boc group is critical for the success of a synthetic sequence. The following tables summarize common reagents and conditions.

Table 1: Common Conditions for N-Boc Protection

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines[7] |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 4 h | High | Amino Acids[4] |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 2 - 16 h | High | Primary and Secondary Amines[9] |

| (Boc)₂O | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 0 - Room Temperature | 1 - 6 h | High | Sensitive Substrates |

Table 2: Common Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 - Room Temperature | 30 min - 2 h | Volatile and corrosive, requires careful handling.[10] |

| Hydrogen Chloride (HCl) (4M) | Dioxane or Ethyl Acetate | 0 - Room Temperature | 30 min - 4 h | A common and effective method.[10] |

| p-Toluenesulfonic Acid (TsOH) | Dichloroethane (DME) / Methanol (MeOH) | 40 | 2 h | Milder, non-volatile acid.[11] |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 h | Mild conditions, suitable for substrates with other acid-labile groups.[12] |

| Water | Water | 90 - 100 | < 15 min | Green chemistry approach, high temperatures required.[13] |

| Thermolytic (no acid) | Trifluoroethanol (TFE) | 150 | 60 min | Continuous flow method, avoids acid catalysts.[14] |

Experimental Protocols

4.1. General Procedure for N-Boc Protection of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran).

-

Base Addition: Add a base (e.g., Triethylamine, 1.2 - 2.0 equivalents) to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture in an ice bath.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base and other water-soluble byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography if necessary.

4.2. General Procedure for N-Boc Deprotection using TFA/DCM

-

Dissolution: Dissolve the N-Boc protected amine in Dichloromethane (DCM).

-

Acid Addition: Cool the solution in an ice bath and slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Solvent Removal: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

Isolation: The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Drug Development and Peptide Synthesis

The N-Boc protecting group is fundamental in the synthesis of peptides and small molecule drugs.[2] In Solid-Phase Peptide Synthesis (SPPS), Boc-protected amino acids are sequentially added to a growing peptide chain on a solid support.[2] The ability to selectively deprotect the N-terminus allows for the controlled elongation of the peptide.

Caption: A simplified workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Conclusion

The N-Boc protecting group remains a cornerstone of modern organic synthesis. Its predictable reactivity, stability under various conditions, and well-established protocols for its introduction and removal make it a highly reliable and versatile tool for the protection of amines.[1] A comprehensive understanding of the principles and methodologies outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage N-Boc chemistry in their synthetic endeavors, from the creation of novel small molecules to the assembly of complex peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. This compound | 109608-77-7 [sigmaaldrich.com]

- 6. appretech.com [appretech.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Synthetic Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, systematically known as N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a non-proteinogenic amino acid building block that has become an indispensable tool in modern peptide science and medicinal chemistry. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints, leading to peptides with enhanced stability, predictable secondary structures, and improved therapeutic potential. This technical guide provides an in-depth overview of the chemical properties, synthesis, and strategic applications of Boc-Aib-OH in peptide and drug development. Detailed experimental protocols for its synthesis and incorporation into peptide chains are presented, alongside a summary of its impact on peptide structure and function.

Introduction

The therapeutic application of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. Among these, α-aminoisobutyric acid (Aib), protected in its Boc form as this compound, has emerged as a powerful building block. The steric hindrance imposed by the gem-dimethyl group restricts the peptide backbone's rotational freedom, promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[1] This pre-organization into a defined secondary structure can enhance binding to biological targets and is crucial for activities like membrane translocation. Furthermore, the quaternary α-carbon provides exceptional resistance to enzymatic degradation by proteases, significantly extending the in vivo half-life of Aib-containing peptides.[2]

This guide serves as a comprehensive resource for researchers and drug developers, detailing the synthesis of Boc-Aib-OH, its incorporation into synthetic peptides, and its influence on their structural and biological properties.

Physicochemical Properties and Specifications

Boc-Aib-OH is a white crystalline powder soluble in a range of organic solvents.[3] Its key properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 30992-29-1 | [4] |

| Molecular Formula | C₉H₁₇NO₄ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 118-122 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis of this compound (Boc-Aib-OH)

The synthesis of Boc-Aib-OH is typically achieved through the reaction of 2-aminoisobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the desired product in high yield.

Synthesis Workflow

Caption: Synthesis workflow for Boc-Aib-OH.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the N-Boc protection of amino acids.[3]

Materials:

-

2-aminoisobutyric acid (Aib)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1.0 N Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 2-aminoisobutyric acid (1.0 eq) in a solvent mixture of 1.0 N NaOH solution and 1,4-dioxane.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Solvent Removal: Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure.

-

Acidification: Adjust the pH of the remaining aqueous residue to 3 with 1N HCl solution.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-Aib-OH, as a white solid.[3]

Expected Yield: Approximately 80%.[3]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ 5.07 (brs, 1H), 1.54 (s, 6H), 1.45 (s, 9H) in CDCl₃.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Aib-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy. However, its incorporation can also be adapted for Fmoc/tBu strategies. The primary challenge in coupling Boc-Aib-OH is the steric hindrance from the gem-dimethyl groups.[2]

SPPS Workflow for Aib Incorporation

Caption: General workflow for incorporating Aib in SPPS.

Recommended Coupling Protocol for Boc-Aib-OH

Due to steric hindrance, standard coupling conditions may result in low efficiency. More potent coupling reagents and optimized conditions are recommended.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Aib-OH (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Ethyl cyanohydroxyiminoacetate (Oxyma) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Dichloromethane (DCM, peptide synthesis grade)

-

20% Piperidine in DMF

Procedure:

-

Resin Preparation: Swell the resin in DMF. If using Fmoc chemistry, perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[1]

-

Amino Acid Coupling Solution: In a separate vessel, dissolve Boc-Aib-OH in DMF. Add the coupling reagents, DIC and Oxyma, to the amino acid solution.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] For particularly difficult couplings, reaction times may be extended, or microwave-assisted SPPS can be employed to enhance efficiency.

-

Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

Structural and Biological Implications of Aib Incorporation

The inclusion of Aib residues has profound and predictable effects on the structure and stability of peptides.

Conformational Stabilization

The primary utility of Aib is its strong propensity to induce helical structures. The restricted Ramachandran angles (φ ≈ ±60°, ψ ≈ ±30°) force the peptide backbone into either a right-handed or left-handed 3₁₀- or α-helical conformation.[5] This conformational rigidity can pre-organize a peptide into its bioactive shape, reducing the entropic penalty upon binding to a target and thus enhancing binding affinity.

| Parameter | Effect of Aib Incorporation | References |

| Conformational Flexibility | Significantly restricted | [1][5] |

| Helical Propensity | Strong induction of 3₁₀- and α-helices | [5] |

| Proteolytic Stability | Enhanced resistance to enzymatic degradation | |

| Membrane Permeability | Often increased due to stable helical structure and hydrophobicity | [2] |

| Bioavailability | Generally improved due to increased stability |

Enhanced Metabolic Stability

The gem-dimethyl group at the α-carbon sterically hinders the approach of proteolytic enzymes, making peptide bonds involving Aib highly resistant to cleavage. This leads to a significantly longer plasma half-life, a critical attribute for the development of peptide-based therapeutics.

Case Study: Aib in Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of crossing cellular membranes and delivering molecular cargo. The efficiency of CPPs is often linked to their ability to adopt a stable helical and amphipathic structure. The incorporation of Aib has been shown to be a powerful strategy in designing potent CPPs. By stabilizing the helical conformation, Aib enhances the interaction of the CPP with the cell membrane, leading to improved cellular uptake.[3]

Conclusion

This compound is a cornerstone building block for modern peptide chemistry. Its ability to enforce helical conformations and confer proteolytic resistance makes it an invaluable tool for addressing the inherent weaknesses of natural peptides as drug candidates. The straightforward synthesis of Boc-Aib-OH and its established, albeit challenging, incorporation into peptide sequences allow for the rational design of peptides with enhanced stability, improved target affinity, and superior pharmacokinetic profiles. As the demand for sophisticated peptide therapeutics grows, the strategic use of Boc-Aib-OH will undoubtedly continue to play a pivotal role in the discovery and development of new medicines.

References

Methodological & Application

Synthesis protocol for "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"

Introduction

This document provides a detailed protocol for the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of sterically hindered amino aldehydes and other complex molecules in drug discovery. The synthesis involves a two-step procedure commencing with the protection of the amino group of 2-aminoisobutyric acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the resulting N-Boc-2-aminoisobutyric acid to the corresponding aldehyde.

Overall Reaction Scheme

Step 1: Boc Protection of 2-Aminoisobutyric Acid Step 2: Reduction of N-Boc-2-aminoisobutyric acid to this compound

Experimental Protocols

Step 1: Synthesis of N-Boc-2-aminoisobutyric acid

This procedure outlines the protection of the amino group of 2-aminoisobutyric acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

2-Aminoisobutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminoisobutyric acid (10.3 g, 100 mmol) in a solution of sodium hydroxide (4.4 g, 110 mmol) in 50 mL of water.

-

To the stirred solution, add 100 mL of dioxane.

-

Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoisobutyric acid as a white solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the N-Boc protected amino acid to the target aldehyde using bis(N-methylpiperazinyl)aluminum hydride.[1]

Materials:

-

N-Boc-2-aminoisobutyric acid

-

Bis(N-methylpiperazinyl)aluminum hydride

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

2 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve N-Boc-2-aminoisobutyric acid (10.15 g, 50 mmol) in 100 mL of anhydrous THF.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Slowly add a solution of bis(N-methylpiperazinyl)aluminum hydride (55 mmol) in THF to the stirred solution.[1]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.[1]

-

Cool the reaction mixture to room temperature and then quench by the slow addition of 50 mL of diethyl ether, followed by the careful addition of a saturated NaCl solution to decompose the excess hydride.[1]

-

Separate the aqueous phase and extract it with diethyl ether (2 x 50 mL).[1]

-

Combine the organic phases and wash sequentially with 2 M NaOH solution (50 mL), 2 M HCl solution (50 mL), and saturated NaCl solution (50 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Product Name | Starting Material | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (%) |

| 1 | N-Boc-2-aminoisobutyric acid | 2-Aminoisobutyric acid | 203.24 | 10.3 | 100 | 18.3 | 90 | >95 |

| 2 | This compound | N-Boc-2-aminoisobutyric acid | 187.25 | 10.15 | 50 | 7.5 | 80 | >98 |

Note: Yields and purity are typical and may vary depending on reaction conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, also known as Boc-α-aminoisobutyric acid aldehyde (Boc-Aib-H), and its corresponding carboxylic acid, Boc-α-aminoisobutyric acid (Boc-Aib-OH), in synthetic chemistry and drug development. The unique steric hindrance of the α,α-dimethylated amino acid residue confers specific conformational properties to peptides and peptidomimetics, making it a valuable building block in modern medicinal chemistry.

Overview and Key Applications

This compound and its derivatives are primarily utilized in:

-

Peptide Synthesis: As a building block to introduce conformational constraints in peptides, often inducing helical or turn structures.[1][2][3] This is crucial for mimicking or stabilizing bioactive conformations.

-

Drug Development: To enhance the metabolic stability and bioavailability of peptide-based drugs by protecting them from enzymatic degradation.[4]

-

Bioconjugation: For the attachment of biomolecules to various carriers or surfaces for targeted drug delivery.[4]

-